2-(2-Cyanophenoxy)acetic acid
Description
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons on the benzene ring, which appear in the downfield region between 7-8 parts per million due to the deshielding effect of the aromatic system. The methylene protons of the acetate group generate a distinct singlet signal, typically observed around 4.7 parts per million, reflecting their position adjacent to the electron-withdrawing ether oxygen.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The cyano carbon produces a characteristic signal around 115-120 parts per million, while the carbonyl carbon of the carboxylic acid group appears further downfield at approximately 170-175 parts per million. The aromatic carbons generate multiple signals in the 120-140 parts per million region, with the specific chemical shifts dependent on their proximity to the electron-withdrawing cyano group and electron-donating ether substituent.
The multiplicity patterns observed in the aromatic region provide crucial information about the substitution pattern on the benzene ring. The ortho-disubstituted benzene ring produces a characteristic four-line pattern in the aromatic region of the proton Nuclear Magnetic Resonance spectrum, confirming the 1,2-substitution arrangement. Advanced two-dimensional Nuclear Magnetic Resonance techniques can further elucidate the connectivity patterns and spatial relationships between different molecular fragments.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy reveals the vibrational characteristics of this compound through identification of specific functional group absorptions. The cyano group produces a sharp, intense absorption band typically observed around 2230-2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This characteristic frequency serves as a diagnostic indicator for the presence of the nitrile functionality within the molecule.
The carboxylic acid group generates multiple diagnostic absorptions in the infrared spectrum. The hydroxyl stretch of the carboxylic acid appears as a broad absorption centered around 2500-3300 wavenumbers, often overlapping with other hydroxyl and aromatic carbon-hydrogen stretching vibrations. The carbonyl stretch produces a sharp, intense band near 1700-1720 wavenumbers, characteristic of carboxylic acid carbonyls. The carbon-oxygen stretching vibrations of the carboxylic acid group appear in the fingerprint region around 1200-1300 wavenumbers.
Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1450-1600 wavenumber region, while aromatic carbon-hydrogen bending vibrations appear around 1000-1300 wavenumbers. The ether linkage connecting the aromatic ring to the acetate group produces characteristic carbon-oxygen stretching absorptions in the 1050-1150 wavenumber range. The combination of these vibrational signatures provides a unique fingerprint for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the intact molecular weight of the compound. The base peak and fragmentation pattern provide insights into the preferred cleavage pathways under electron impact conditions.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section |
|---|---|---|
| [M+H]+ | 178.04987 | 136.8 Ų |
| [M+Na]+ | 200.03181 | 146.6 Ų |
| [M-H]- | 176.03531 | 139.1 Ų |
| [M+NH4]+ | 195.07641 | 154.2 Ų |
| [M+K]+ | 216.00575 | 144.2 Ų |
The fragmentation pattern typically involves loss of the carboxylic acid functionality, producing fragments at mass-to-charge ratios corresponding to the cyanophenoxy portion of the molecule. Additional fragmentation may occur through cleavage of the ether bond, generating fragments containing either the aromatic cyano group or the acetate moiety. The relative intensities of these fragments provide information about the stability of different molecular regions under mass spectrometric conditions.
High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements. The exact mass of the molecular ion, combined with isotope pattern analysis, confirms the elemental composition and distinguishes the compound from potential isomers or closely related structures. Tandem mass spectrometry experiments can further elucidate fragmentation pathways and provide additional structural confirmation through controlled fragmentation studies.
Computational Chemistry Insights
Computational chemistry methods provide theoretical insights into the electronic structure and molecular properties of this compound that complement experimental observations. These calculations enable prediction of molecular behavior, optimization of experimental conditions, and understanding of structure-property relationships that may not be readily apparent from experimental data alone.
Density Functional Theory Calculations
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide detailed information about the electronic structure and molecular geometry of this compound. These calculations optimize the molecular geometry to identify the most stable conformation and predict various molecular properties including vibrational frequencies, electronic transitions, and thermodynamic parameters.
The optimized molecular geometry reveals the three-dimensional arrangement of atoms within the molecule and identifies potential conformational preferences. The calculations typically predict bond lengths, bond angles, and dihedral angles that compare favorably with experimental crystallographic data when available. The optimization process identifies local minima on the potential energy surface, providing insights into molecular flexibility and conformational stability.
Vibrational frequency calculations based on the optimized geometry enable comparison with experimental infrared and Raman spectroscopic data. The calculated frequencies typically require scaling factors to account for limitations in the theoretical method, but provide valuable assignments for observed spectroscopic bands. The calculated intensities of vibrational modes assist in interpreting experimental spectra and identifying characteristic functional group absorptions.
Thermodynamic properties derived from Density Functional Theory calculations include molecular entropy, enthalpy, and heat capacity values across different temperature ranges. These calculated properties provide insights into molecular stability and can predict temperature-dependent behavior relevant to synthetic applications and storage conditions. The calculations also provide zero-point energy corrections and thermal contributions to molecular energies.
Properties
IUPAC Name |
2-(2-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPHLBTJIHHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366393 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-95-4 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6574-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview (Based on Patent CN101723905B)
Step 1: Synthesis of Intermediate Methyl 2-(2-(6-chloropyrimidin-4-oxy)phenyl)acetate
- Reactants: 4,6-dichloropyrimidine (1.0 mol), methyl o-hydroxyphenylacetate (1.0 mol), anhydrous potassium carbonate (1.0–3.0 mol), DMF solvent (600 mL).
- Conditions: Under dry nitrogen atmosphere, stirred mechanically with reflux condenser, temperature 20–100°C, reaction time 2–6 hours.
- Work-up: Filter to remove salts, yielding a DMF solution of the intermediate.
Step 2: Preparation of Potassium Phenolate Salt
- Reactants: o-Hydroxybenzonitrile (0.9 mol), anhydrous potassium carbonate (1.0–3.0 mol), toluene (500–700 mL).
- Conditions: Reflux at 104–110°C to remove water by azeotropic distillation.
- After water removal, cool to 50–100°C.
Step 3: Coupling Reaction
- Add dropwise the DMF solution of intermediate from Step 1 into the potassium phenolate salt solution.
- React at 50–100°C for 1–9 hours.
- Work-up: Cool to room temperature, filter, rinse with DMF, discard solids, desolventize filtrate, recrystallize from methanol.
- Yield: 73–79%
- Purity: 93–95%
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 4,6-dichloropyrimidine, methyl o-hydroxyphenylacetate, K2CO3 | DMF | 20–100 | 2–6 | Intermediate (DMF solution) | - |
| 2 | o-Hydroxybenzonitrile, K2CO3 | Toluene | 104–110 | Reflux (water removal) | - | - |
| 3 | Intermediate + potassium phenolate salt | DMF/toluene mix | 50–100 | 1–9 | 73–79 | 93–95 |
This method is notable for its relatively mild conditions, short reaction times, and high yields, making it suitable for scale-up and industrial production.
Methylation and Alkylation Routes
Another approach involves the methylation of intermediates or direct alkylation reactions to introduce the acetic acid moiety.
According to US Patent US8278445B2, a method involves methylation of an intermediate product with a methylating agent in the presence of an alkali base at temperatures ranging from -20°C to 100°C to obtain the target compound.
This method simplifies the production process by reducing the number of protection and de-protection steps, which were necessary in earlier synthetic routes. It improves productivity and reduces complexity.
Esterification and Hydrolysis of Cyanophenol Derivatives
A synthetic strategy reported in the literature involves the elongation of the side chain of 4-cyanophenol by reaction with ethyl chloroacetate under basic conditions to form the corresponding ester, followed by saponification to yield the acid.
For example, 4-cyanophenol reacts with ethyl chloroacetate under basic conditions to yield ethyl 2-(2-cyanophenoxy)acetate with a high yield (~97%).
Subsequent saponification (hydrolysis) of the ester under basic conditions gives this compound with yields around 65%.
| Reaction Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Side chain elongation | 4-cyanophenol + ethyl chloroacetate + base | Basic conditions, reflux | ~97 |
| Saponification | Ethyl ester + base | Hydrolysis | ~65 |
This route is advantageous for its straightforwardness and use of commercially available starting materials, though the overall yield is moderate due to the saponification step.
Catalytic Coupling Using 1,4-Diazabicyclo[2.2.2]octane (DABCO)
An improved catalytic method utilizes DABCO as a catalyst for coupling 2-cyanophenol or its salts with suitable intermediates.
The process involves reacting 2-cyanophenol or potassium 2-cyanophenoxide with a chloropyrimidine derivative in the presence of 0.1–2 mol % DABCO.
This method reduces catalyst amounts significantly compared to previous methods, lowering costs and environmental impact while maintaining high yields.
| Parameter | Details |
|---|---|
| Catalyst | DABCO (0.1–2 mol %) |
| Reactants | 2-Cyanophenol or potassium salt + chloropyrimidine derivative |
| Solvent/Conditions | Typically in organic solvent, mild heating |
| Advantages | Lower catalyst loading, high yield, environmentally friendly |
This catalytic approach is particularly relevant for the synthesis of azoxystrobin precursors but is applicable to the synthesis of this compound derivatives as well.
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | o-Hydroxybenzonitrile + methyl o-hydroxyphenylacetate + K2CO3 | 20–110°C, DMF/toluene, 1–9 h | 73–79 | High purity, industrially scalable |
| Methylation of intermediates | Intermediate + methylating agent + alkali | -20 to 100°C | Not specified | Simplified process, fewer steps |
| Esterification and hydrolysis | 4-Cyanophenol + ethyl chloroacetate + base | Reflux, basic hydrolysis | ~65 (acid) | Straightforward, moderate overall yield |
| Catalytic coupling with DABCO | 2-Cyanophenol + chloropyrimidine + DABCO | Mild heating, low catalyst load | High | Cost-effective, environmentally friendly |
The nucleophilic substitution method using o-hydroxybenzonitrile and methyl o-hydroxyphenylacetate intermediates under basic conditions is the most documented and industrially relevant route, balancing yield, purity, and operational simplicity.
The use of anhydrous potassium carbonate as a base and solvents like DMF and toluene is critical to facilitate the formation of potassium phenolate salts and promote efficient coupling.
The catalytic method employing DABCO reduces catalyst consumption drastically, which is economically and environmentally beneficial.
Esterification followed by saponification offers a more classical synthetic route but with somewhat lower overall yield and additional purification steps.
Reaction temperatures generally range from ambient to reflux conditions (20–110°C), with reaction times varying from 1 to 9 hours depending on the step.
The preparation of this compound is well-established through several synthetic routes, with the nucleophilic aromatic substitution of o-hydroxybenzonitrile derivatives under basic conditions being the most practical and efficient method. Advances in catalytic processes and methylation strategies have further optimized production by simplifying steps and reducing costs. The choice of method depends on scale, desired purity, and available starting materials, with industrial processes favoring high-yield, reproducible protocols involving potassium carbonate bases and polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-Cyanophenoxy)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The nitrile group in the compound is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy/Acetic Acid Framework
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The –CN group in this compound enhances the acidity of the acetic acid moiety compared to electron-donating groups (e.g., –OCH₃ in ). This property is critical in reactions requiring deprotonation, such as esterifications . Phenoxy vs. Phenyl Linkage: The ether oxygen in phenoxy derivatives (e.g., this compound) increases solubility in polar solvents compared to direct phenyl-linked analogs (e.g., 2-(2-Cyanophenyl)acetic acid) .
Biological and Industrial Relevance: Pharmaceuticals: (2-Chlorophenyl)acetic acid is a key intermediate for the anti-inflammatory drug diclofenac , whereas this compound’s derivatives are used in fungicides (e.g., azoxystrobin precursors) . Agrochemicals: Chloro- and cyano-substituted phenoxyacetic acids (e.g., 2-(2-Chloro-4-cyanophenoxy)acetic acid) are explored for herbicidal activity due to their structural mimicry of auxin-like growth regulators .
Synthetic Utility: The cyano group in this compound can undergo further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids), making it versatile in multistep syntheses . In contrast, chloro-substituted analogs (e.g., 2-Chlorophenoxyacetic acid) are often used in nucleophilic aromatic substitutions .
Research Findings and Data Trends
Table 2: Physicochemical Data
| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Not reported | 1.2 |
| 2-Chlorophenoxyacetic acid | 285–290 | 140–142 | 2.1 |
| Thiophene-2-acetic acid | 265–270 | 76–78 | 0.8 |
- Polarity and Solubility: The presence of –CN and –COOH groups in this compound increases hydrophilicity compared to non-polar analogs like Thiophene-2-acetic acid .
- Thermal Stability : Chloro-substituted derivatives generally exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
2-(2-Cyanophenoxy)acetic acid (CAS No. 6574-95-4) is a compound of significant interest in both chemical and biological research due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a cyanophenyl group attached to an acetic acid moiety. Its unique structure contributes to its biological activities, particularly through the presence of the nitrile group, which enhances reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, affecting metabolic processes. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Biochemical Pathways : Similar compounds have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through modulation of biochemical pathways involving various receptors and enzymes.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Potential as a Herbicide : Due to its structural similarities to other herbicides, it is also being explored for use in agricultural applications.
Pharmacokinetics
Pharmacokinetic studies on compounds similar to this compound indicate rapid metabolism and wide tissue distribution. For example, related compounds have shown significant absorption rates and extensive excretion through urine and feces . Understanding the pharmacokinetics of this compound will be crucial for determining its therapeutic viability.
Case Studies
Several studies have examined the effects of this compound in various biological contexts:
- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit specific enzyme activities relevant in metabolic pathways associated with inflammation and cancer.
- Animal Models : Research involving animal models has indicated that administration of this compound leads to observable changes in metabolic markers associated with inflammation and oxidative stress.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenoxyacetic Acid | Lacks nitrile group; simpler structure | Herbicidal activity |
| 2-(4-Cyanophenoxy)acetic Acid | Nitrile group at a different position | Similar enzyme inhibition |
| 2-(2-Methoxyphenoxy)acetic Acid | Contains methoxy instead of nitrile | Potential anti-inflammatory effects |
The presence of the nitrile group in this compound distinguishes it from these analogs, imparting unique reactivity and biological activity.
Q & A
Q. What are the molecular characteristics and analytical identification methods for 2-(2-Cyanophenoxy)acetic acid?
Answer: The compound has the molecular formula C₉H₇NO₃ (molecular weight: 177.16 g/mol ) and features a cyanophenoxy group attached to an acetic acid backbone . Key identification methods include:
- FT-IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups.
- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.0 ppm), the methine proton adjacent to the cyano group (δ 4.8–5.2 ppm), and carboxylic acid protons (broad peak at δ 10–12 ppm).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade samples) .
Q. What synthetic routes are used to prepare this compound?
Answer: A common method involves nucleophilic substitution followed by oxidation:
Coupling reaction : React 2-cyanophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetic acid intermediate.
Oxidation : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaBr in a biphasic system (acetone/water) with trichloroisocyanuric acid (TCCA) as the oxidant to achieve high yields (~75–85%) .
Critical parameters :
Q. How can researchers validate the purity and stability of this compound?
Answer:
- Titration : Acid-base titration with NaOH (phenolphthalein indicator) quantifies carboxylic acid content, though errors (±5–10%) may arise from impurities .
- Chromatography :
- Stability testing : Store at 4°C in inert atmosphere; degradation occurs via hydrolysis of the cyano group under acidic/humid conditions .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in derivatives of this compound?
Answer: Regioselectivity is influenced by electronic effects and steric hindrance :
- Electron-withdrawing groups (e.g., -CN) direct electrophilic substitution to the para position of the phenyl ring. Example: Bromination with Br₂ in acetic acid selectively yields 2-(3-bromo-4-cyanophenoxy)acetic acid (84% yield) .
- Steric control : Bulky substituents on the phenyl ring favor meta substitution. For instance, using tert-butyl groups in Friedel-Crafts alkylation .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Answer: Key optimization steps include:
-
Catalyst selection : TEMPO/NaBr systems improve oxidation efficiency (reduces reaction time by 30%) .
-
Solvent choice : Acetone enhances solubility of intermediates, while acetonitrile minimizes side reactions in coupling steps .
-
Workflow design :
Step Conditions Yield Improvement Coupling K₂CO₃, acetone, 50°C 75% → 88% (via excess 2-cyanophenol) Oxidation TEMPO/NaBr, 0–5°C 70% → 85% (controlled TCCA addition) .
Q. What mechanistic insights explain the bioactivity of this compound in agrochemical applications?
Answer: The compound is a key intermediate in fungicides like azoxystrobin , where:
- The cyano group enhances binding to fungal cytochrome bc₁ complex, disrupting ATP synthesis .
- Structure-activity relationship (SAR) studies : Modifications to the phenoxy group (e.g., adding pyrimidine rings) increase bioavailability and rainfastness .
- Metabolic studies : In plants, hydrolysis of the acetic acid moiety forms non-toxic metabolites, reducing environmental persistence .
Q. How do crystallographic studies inform the solid-state behavior of this compound?
Answer: Single-crystal X-ray diffraction reveals:
- Hydrogen-bonded dimers : Carboxylic acid groups form R₂²(8) motifs (O–H⋯O distance: 2.68 Å), stabilizing the crystal lattice .
- Torsional angles : The phenoxy-acetic acid dihedral angle is ~78°, optimizing π-π stacking between aromatic rings .
- Thermal stability : Strong H-bonding correlates with a high melting point (157–160°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
